
1-(Methylthio)ethanethiol
Overview
Description
1-(Methylthio)ethanethiol, also known as 3-Thia-2-butanethiol or Ethanethiol, 1-methylthio, is an organic compound with the molecular formula C₃H₈S₂ and a molecular weight of 108.226 g/mol . This compound is characterized by the presence of both a thiol (-SH) and a thioether (-S-) group, making it a unique member of the thiol family.
Preparation Methods
Chemical Reactions Analysis
1-(Methylthio)ethanethiol undergoes several types of chemical reactions:
Oxidation: Thiols can be oxidized by reagents such as bromine (Br₂) or iodine (I₂) to form disulfides (R-S-S-R’).
Formation of Metal Complexes: Thiols can react with heavy metals (e.g., Pb²⁺, Hg²⁺) to form insoluble metal-thiol complexes, which is a basis for their biological toxicity.
Scientific Research Applications
1-(Methylthio)ethanethiol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Methylthio)ethanethiol involves its ability to undergo redox reactions. The thiol group can be oxidized to form disulfides, which can then be reduced back to thiols. This thiol-disulfide interconversion is a key part of many biological processes, including the maintenance of protein structure and protection against oxidative stress . The compound can also form complexes with heavy metals, leading to the inactivation of metal-dependent enzymes and proteins .
Comparison with Similar Compounds
1-(Methylthio)ethanethiol can be compared with other thiols and thioethers:
Ethanethiol (C₂H₅SH): A simple thiol with a similar structure but lacking the thioether group.
Methanethiol (CH₃SH): Another simple thiol with a single carbon chain.
Dimethyl sulfide (CH₃SCH₃): A thioether without the thiol group.
The presence of both a thiol and a thioether group in this compound makes it unique, as it can participate in a wider range of chemical reactions compared to compounds with only one of these functional groups.
Biological Activity
1-(Methylthio)ethanethiol (also known as methanethiol or methyl mercaptan) is a sulfur-containing organic compound with significant biological activity. This article explores its chemical properties, biological roles, and implications in various fields, including food science and pharmacology.
This compound has the molecular formula and a molecular weight of 76.16 g/mol. It is characterized by its pungent odor, often associated with rotten cabbage or garlic, which is attributed to its low odor threshold. This compound is soluble in water and organic solvents, making it versatile in various applications.
1. Flavor and Aroma Compound
This compound contributes significantly to the flavor profiles of various foods, particularly in onions and garlic. It is responsible for the characteristic aroma of these vegetables and plays a crucial role in food chemistry. Research indicates that volatile sulfur compounds like this compound are key contributors to the sensory attributes of cooked foods, enhancing their palatability .
2. Antimicrobial Activity
Studies have shown that this compound exhibits antimicrobial properties against certain bacteria and fungi. For instance, it has been noted to inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in food preservation and safety . The mechanism behind this activity may involve disruption of microbial cell membranes or interference with metabolic processes.
3. Olfactory Response
The compound is also significant in olfactory biology. It interacts with specific olfactory receptors, influencing smell perception. Research has demonstrated that low concentrations of thiols like this compound can be detected at levels as low as parts per billion, indicating its potency as an odorant . This property has implications for both food industry applications and understanding human olfaction.
Case Study 1: Food Flavor Enhancement
A study examining the role of volatile sulfur compounds in enhancing food flavors found that this compound significantly increased the overall flavor intensity in cooked onion dishes. The research utilized gas chromatography-mass spectrometry (GC-MS) to analyze the volatile profile before and after cooking, revealing a marked increase in sulfur compound concentrations post-cooking .
Case Study 2: Antimicrobial Properties
In another study focused on food safety, researchers tested the antimicrobial efficacy of this compound against common foodborne pathogens. The results indicated a significant reduction in bacterial counts when treated with varying concentrations of the compound, highlighting its potential as a natural preservative .
Research Findings
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 1-(Methylthio)ethanethiol, and how can purity be validated?
- Synthesis : Common routes involve nucleophilic substitution using methylthiol groups (e.g., reacting 1-mercaptoethanol with methylthiolating agents like methyl iodide under basic conditions). The reaction efficiency depends on solvent polarity and temperature .
- Purity Validation :
- Chromatography : GC-MS or HPLC with UV detection (retention time comparison against standards) .
- Spectroscopy : Confirm molecular structure via NMR (δ ~2.1 ppm for methylthio protons, δ ~1.3 ppm for ethanethiol protons) and FTIR (S-H stretch ~2550 cm⁻¹) .
- Elemental Analysis : Verify C, H, N, S content (theoretical for C₅H₇NOS: C 45.78%, H 6.73%, S 24.43%) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- PPE : Gas masks for organic vapors (JIS T 8152), chemical-resistant gloves (JIS T 8116), and safety goggles .
- Ventilation : Use fume hoods to mitigate exposure to volatile thiols.
- Decontamination : Neutralize spills with oxidizing agents (e.g., hydrogen peroxide) to convert thiols to less toxic sulfonic acids .
Q. How can researchers distinguish this compound from structurally similar thiols in complex mixtures?
- Analytical Differentiation :
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported reactivity of this compound under oxidative conditions?
- Hypothesis Testing :
- Contradiction : Some studies report sulfoxide formation, while others observe disulfide crosslinking.
- Methodology :
Vary oxidant strength (e.g., H₂O₂ vs. O₂) and monitor intermediates via time-resolved Raman spectroscopy.
Control pH to isolate protonation effects on thiolate ion reactivity .
- Data Interpretation : Use kinetic modeling to identify dominant pathways under specific conditions .
Q. How can computational modeling predict the stability of this compound in biological systems?
- Approach :
- DFT Calculations : Optimize geometry and calculate bond dissociation energies (BDEs) for S-H and C-S bonds to predict degradation pathways .
- MD Simulations : Model interactions with lipid bilayers to assess membrane permeability .
- Validation : Compare predicted metabolites (e.g., sulfoxides) with in vitro hepatic microsome assays .
Q. What methodologies optimize the derivatization of this compound for trace-level detection in environmental samples?
- Derivatization : Use pentafluorobenzyl bromide to enhance GC-ECD sensitivity (limits of detection <0.1 ppb) .
- Sample Prep : Solid-phase microextraction (SPME) with polydimethylsiloxane coatings for selective preconcentration .
Q. Data Contradiction Analysis
Q. Why do studies report varying thresholds for olfactory detection of this compound?
- Factors :
- Matrix Effects : Wine vs. air matrices alter volatility and perception (e.g., wine ethanol content suppresses thiol release) .
- Sensory Protocols : Use standardized olfactometry with trained panels to minimize subjectivity .
Q. Methodological Guidelines
- Experimental Design : Follow IUPAC guidelines for thiol quantification and stability studies .
- Data Reporting : Include raw spectral data, chromatograms, and computational input files in supplementary materials for reproducibility .
Properties
IUPAC Name |
1-methylsulfanylethanethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8S2/c1-3(4)5-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHIADNFHCKUPJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(S)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50335495 | |
Record name | 1-(methylthio)ethanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50335495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31331-53-0 | |
Record name | 1-Methylthioethanethiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031331530 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(methylthio)ethanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50335495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-METHYLTHIOETHANETHIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TBV65HT2J5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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